1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and a 1,1-bis(methylselanyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl chloride with 1,1-bis(methylselanyl)ethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the selenium atoms or to convert them into different oxidation states.
Substitution: The methoxy group and the 1,1-bis(methylselanyl)ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Compounds with reduced selenium atoms or without selenium.
Substitution: Compounds with different functional groups replacing the methoxy or 1,1-bis(methylselanyl)ethyl groups.
Scientific Research Applications
1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of 1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The selenium atoms in the compound can participate in redox reactions, influencing cellular processes and pathways. The methoxy group can also modulate the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(methylselanyl)ethane: Similar structure but lacks the methoxy group.
4-Methoxybenzyl chloride: Contains the methoxy group but lacks the selenium-containing group.
1,1-Bis(methylselanyl)ethylbenzene: Similar structure but without the methoxy group.
Uniqueness
1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene is unique due to the presence of both the methoxy group and the 1,1-bis(methylselanyl)ethyl group
Properties
CAS No. |
75155-23-6 |
---|---|
Molecular Formula |
C11H16OSe2 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
1-[1,1-bis(methylselanyl)ethyl]-4-methoxybenzene |
InChI |
InChI=1S/C11H16OSe2/c1-11(13-3,14-4)9-5-7-10(12-2)8-6-9/h5-8H,1-4H3 |
InChI Key |
KYTMHLOXKNTQSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)([Se]C)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.